molecular formula C15H10N2O2S B8528614 2-Phenyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid

2-Phenyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid

Cat. No.: B8528614
M. Wt: 282.3 g/mol
InChI Key: BPUQPHRZGWSQQU-UHFFFAOYSA-N
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Description

2-Phenyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with phenyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Phenyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-6-(thiophen-3-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H10N2O2S

Molecular Weight

282.3 g/mol

IUPAC Name

2-phenyl-6-thiophen-3-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C15H10N2O2S/c18-15(19)13-8-12(11-6-7-20-9-11)16-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,18,19)

InChI Key

BPUQPHRZGWSQQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C(=O)O)C3=CSC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared using a method analogous to that of Example 32, step 32.1, 6-chloro-2-phenyl-pyrimidine-4-carboxylic acid replacing intermediate 14.1 and thiophene-3-boronic acid replacing phenylboronic acid. The crude was however crystallized (EtOH/H20 2/1). LC-MS (A): tR=1.03 min; [M+H]+: 283.03.
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